molecular formula C8H17NO B1388043 (3-Ethylpiperidin-3-YL)methanol CAS No. 7033-84-3

(3-Ethylpiperidin-3-YL)methanol

Cat. No. B1388043
CAS RN: 7033-84-3
M. Wt: 143.23 g/mol
InChI Key: XLRLUGYPWYNJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Ethylpiperidin-3-YL)methanol” is a chemical compound with the CAS Number: 7033-84-3. It has a molecular weight of 143.23 and its IUPAC name is (3-ethyl-3-piperidinyl)methanol .


Molecular Structure Analysis

The InChI code for “(3-Ethylpiperidin-3-YL)methanol” is 1S/C8H17NO/c1-2-8(7-10)4-3-5-9-6-8/h9-10H,2-7H2,1H3 . This indicates that the compound has a piperidine ring with an ethyl group and a methanol group attached to it.

Scientific Research Applications

1. Methanol as a Platform Molecule in Chemical Synthesis

Methanol, derived from various sources including biomass, plays a crucial role in chemical synthesis due to its high energy density. It is used as a cleaner transportation fuel and for diverse chemical applications. Ethylene glycol, derived from biomass or fossil fuels, can be converted directly to methanol, offering an alternative route to methanol production and diversifying natural resources for energy applications (Wu et al., 2012).

2. Methanol in Lipid Dynamics and Biomembrane Studies

Methanol serves as a common solubilizing agent in the study of transmembrane proteins/peptides in biological and synthetic membranes. It significantly impacts lipid dynamics, influencing lipid transfer and flip-flop kinetics. This highlights methanol's role in understanding the structure-function relationship associated with bilayer composition in biological studies (Nguyen et al., 2019).

3. Catalytic Conversion Using Methanol

Methanol's role as a one-carbon building block in fine chemical synthesis is emerging. Its direct C–C coupling with allenes, facilitated by homogenous iridium catalysts, produces higher alcohols with all-carbon quaternary centers. This process represents a new avenue in catalytic C–C coupling of methanol, highlighting its potential in chemical synthesis (Moran et al., 2011).

4. Methanol in Huisgen 1,3-Dipolar Cycloadditions

Methanol is used in the Huisgen 1,3-dipolar cycloaddition process. A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand forms a complex with CuCl, catalyzing the cycloaddition in water or under neat conditions. This demonstrates methanol's utility in facilitating cycloaddition reactions, offering an efficient and versatile approach in organic synthesis (Ozcubukcu et al., 2009).

properties

IUPAC Name

(3-ethylpiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-8(7-10)4-3-5-9-6-8/h9-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRLUGYPWYNJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCNC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660754
Record name (3-Ethylpiperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethylpiperidin-3-YL)methanol

CAS RN

7033-84-3
Record name (3-Ethylpiperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Ethylpiperidin-3-YL)methanol
Reactant of Route 2
(3-Ethylpiperidin-3-YL)methanol
Reactant of Route 3
(3-Ethylpiperidin-3-YL)methanol
Reactant of Route 4
(3-Ethylpiperidin-3-YL)methanol
Reactant of Route 5
(3-Ethylpiperidin-3-YL)methanol
Reactant of Route 6
(3-Ethylpiperidin-3-YL)methanol

Citations

For This Compound
1
Citations
SW Hsu, HY Cheng, AC Huang, TL Ho… - European Journal of …, 2014 - Wiley Online Library
The total synthesis of quebrachamine was achieved through the macrolactamization of cis‐2‐alkenylated indole 17, which was prepared by a Sonogashira reaction between indole 5b …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.